2-(Difluoromethoxy)-4-nitroaniline

Lipophilicity Medicinal Chemistry Property Prediction

2-(Difluoromethoxy)-4-nitroaniline (CAS 22236-06-2) is a strategically substituted aromatic intermediate for pharmaceutical QC and medicinal chemistry. Its unique 2-difluoromethoxy-4-nitro pattern imparts distinct reactivity, lipophilicity (LogP 2.88), and conformational bias that non-fluorinated analogs cannot replicate. Recognized as a Pantoprazole impurity, it requires ≥95% purity for validated HPLC/LC-MS/MS methods. As a building block, the -OCHF2 group enables superior passive permeability and metabolic stability in benzimidazole drug candidates. Choose this specific regioisomer to ensure analytical accuracy and target compound performance.

Molecular Formula C7H6F2N2O3
Molecular Weight 204.13 g/mol
CAS No. 22236-06-2
Cat. No. B1439042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethoxy)-4-nitroaniline
CAS22236-06-2
Molecular FormulaC7H6F2N2O3
Molecular Weight204.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])OC(F)F)N
InChIInChI=1S/C7H6F2N2O3/c8-7(9)14-6-3-4(11(12)13)1-2-5(6)10/h1-3,7H,10H2
InChIKeyHAPKGVHPTPDQFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethoxy)-4-nitroaniline (CAS 22236-06-2): A Fluorinated Building Block for Advanced Synthesis


2-(Difluoromethoxy)-4-nitroaniline (CAS 22236-06-2) is a polyfunctional aromatic compound containing an amino group, a nitro group, and a difluoromethoxy (-OCHF2) substituent . Its molecular formula is C7H6F2N2O3 with a molecular weight of 204.13 g/mol . The strategic placement of these electron-withdrawing and hydrogen-bonding groups makes it a versatile intermediate in medicinal chemistry and materials science, distinct from its non-fluorinated or differently substituted analogs.

Why 2-(Difluoromethoxy)-4-nitroaniline Cannot Be Replaced by Generic Nitroaniline Analogs


The unique substitution pattern of 2-(Difluoromethoxy)-4-nitroaniline dictates its reactivity and physicochemical profile in ways that are not replicable by simple methoxy, ethoxy, or non-substituted analogs. The difluoromethoxy group introduces a distinct combination of lipophilicity, electron-withdrawing character, and conformational bias . These properties directly impact downstream synthetic utility, such as in SNAr reactions or as a pharmacophore in drug candidates, where a simple -OCH3 or -OC2H5 group would fail to provide the same metabolic stability or binding interactions. Therefore, generic substitution in a research or manufacturing process would lead to altered reaction kinetics, different product profiles, and potentially a complete loss of the desired biological or material property.

Quantifiable Differentiation of 2-(Difluoromethoxy)-4-nitroaniline from Key Analogs


Lipophilicity (LogP) of 2-(Difluoromethoxy)-4-nitroaniline Compared to Non-Fluorinated and Regioisomeric Analogs

The lipophilicity of 2-(Difluoromethoxy)-4-nitroaniline, as indicated by its calculated partition coefficient (LogP), is substantially higher than that of its non-fluorinated methoxy analog and the unsubstituted parent 4-nitroaniline. This property is critical for membrane permeability and target binding in drug discovery. The difluoromethoxy group contributes to an increase of over 1 LogP unit compared to the methoxy derivative .

Lipophilicity Medicinal Chemistry Property Prediction

Hydrogen Bond Acceptor/Donor Profile of 2-(Difluoromethoxy)-4-nitroaniline vs. 2-Amino-5-nitrophenol

The difluoromethoxy group in 2-(Difluoromethoxy)-4-nitroaniline serves as a hydrogen bond acceptor, while the compound lacks the additional hydrogen bond donor present in the phenol analog 2-amino-5-nitrophenol. This distinction alters intermolecular interactions, affecting solubility, crystal packing, and binding to biological targets. Specifically, 2-(Difluoromethoxy)-4-nitroaniline has one hydrogen bond donor and four acceptors, whereas 2-amino-5-nitrophenol has two donors and three acceptors [1].

Hydrogen Bonding Medicinal Chemistry Crystal Engineering

Metabolic Stability Advantage of 2-(Difluoromethoxy)-4-nitroaniline over Non-Fluorinated Aniline Derivatives

The introduction of fluorine atoms, such as those in the difluoromethoxy group, is a well-established strategy to enhance the metabolic stability of aniline-containing compounds. The -OCHF2 group reduces the rate of oxidative metabolism compared to unsubstituted or methoxy-substituted anilines [1]. This is a general class effect, but it provides a clear rationale for selecting 2-(Difluoromethoxy)-4-nitroaniline over its non-fluorinated counterparts when designing compounds intended for in vivo studies or pharmaceutical development.

Metabolic Stability Drug Metabolism Medicinal Chemistry

Regioisomeric Differentiation: Boiling Point and Density of 2-(Difluoromethoxy)-4-nitroaniline

Even among its regioisomers, 2-(Difluoromethoxy)-4-nitroaniline exhibits distinct physicochemical properties. Its boiling point and density differ from those of closely related positional isomers, enabling its identification and quality control. The specific substitution pattern (1-amino-2-difluoromethoxy-4-nitrobenzene) results in a unique set of values that can be used to differentiate it from, for example, 4-(Difluoromethoxy)-2-nitroaniline [1].

Physicochemical Properties Regioisomer Analytical Chemistry

Targeted Application Scenarios for 2-(Difluoromethoxy)-4-nitroaniline (CAS 22236-06-2)


Pharmaceutical Impurity Reference Standard

2-(Difluoromethoxy)-4-nitroaniline is a known impurity of the proton-pump inhibitor Pantoprazole [1]. Its high-purity reference standard (>95%) is essential for developing and validating HPLC and LC-MS/MS methods for quality control of Pantoprazole sodium active pharmaceutical ingredient (API) [2]. Laboratories performing pharmaceutical analysis require this specific compound to accurately identify and quantify this particular impurity, ensuring regulatory compliance and drug safety. Substitution with a generic nitroaniline would render the analytical method invalid.

Synthesis of Fluorinated Benzimidazole Derivatives

The unique substitution pattern of 2-(Difluoromethoxy)-4-nitroaniline makes it an ideal precursor for the synthesis of fluorinated benzimidazoles, which are a privileged scaffold in medicinal chemistry [1]. The difluoromethoxy group enhances the lipophilicity and metabolic stability of the final benzimidazole compound, as supported by the class-level evidence on fluorine's impact on drug metabolism [2]. This specific regioisomer provides a synthetic handle not available in other nitroaniline derivatives.

Preparation of Bioactive Molecules with Improved Membrane Permeability

Researchers designing new drug candidates or chemical probes can use 2-(Difluoromethoxy)-4-nitroaniline to incorporate the -OCHF2 group into their molecules. The quantitative LogP data (LogP = 2.88) demonstrates a significant increase in lipophilicity compared to methoxy or unsubstituted analogs [1][2]. This increase is a direct, measurable advantage for improving passive membrane permeability, a key parameter in early-stage drug discovery for achieving oral bioavailability or cell penetration.

Fundamental Studies on Fluorine-Mediated Conformational Control

The difluoromethoxy group is known to influence the conformation of aromatic molecules through stereoelectronic effects and potential C-F···H-N hydrogen bonds [1]. 2-(Difluoromethoxy)-4-nitroaniline serves as a simple, well-defined model compound for investigating these phenomena. Its use in physical organic chemistry studies can provide insights into how the -OCHF2 group affects molecular shape and intermolecular interactions, which is valuable for rational crystal engineering and understanding ligand-protein binding.

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